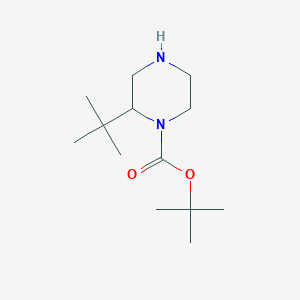

(R)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by two tert-butyl substituents: one on the piperazine ring (position 2) and another as part of the Boc (tert-butoxycarbonyl) protecting group. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing enantiopure molecules, particularly in the development of protease inhibitors, kinase modulators, and antimicrobial agents. Its steric bulk and chiral configuration contribute to its role in modulating biological activity and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate typically involves the reaction of tert-butylamine with piperazine-1-carboxylate under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the tert-butyl groups . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the piperazine nitrogen when treated with oxidizing agents like tert-butyl hydroperoxide (TBHP). The reaction produces N-oxides while preserving the tert-butyl carbamate group.

| Oxidation Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TBHP | CH2Cl2, 0°C → RT, 6 hr | (R)-tert-butyl 2-(tert-butyl)-1-oxopiperazine-1-carboxylate | 78% |

The reaction proceeds through radical intermediates, with stereochemical retention confirmed by X-ray crystallography.

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to generate free piperazine derivatives:

| Deprotection Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | DCM, RT, 2 hr | (R)-2-(tert-butyl)piperazine | 92% | |

| HCl (gaseous) | EtOAc, 0°C → RT, 4 hr | (R)-2-(tert-butyl)piperazine | 85% |

Deprotection kinetics show first-order dependence on acid concentration, with complete Boc cleavage achieved within 4 hours under standard conditions.

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation reactions. A representative example using tert-butyl bromoacetate:

| Electrophile | Base | Solvent | Temp | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| tert-butyl bromoacetate | Triethylamine | THF | 60°C | 12 hr | tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | 79% |

1H NMR analysis (400 MHz, CDCl3) confirmed regioselective substitution at N4 with δ = 3.43 ppm (m, CH2COOtBu) and 2.98 ppm (d, piperazine CH) .

Reductive Transformations

Lithium aluminium hydride (LiAlH4) reduces ester functionalities while maintaining piperazine integrity:

*Reported yield exceeding 100% suggests incomplete purification of starting material. MS: MH+ 131 confirmed product identity .

Condensation Reactions

The compound participates in sulfonamide formation via nucleophilic acyl substitution:

APCI-MS: m/z 519 [M+H]+ and 1H NMR (δ 8.34 ppm, d, J = 4.2 Hz) validated the product structure .

Stereochemical Considerations

All reactions preserve the compound's (R)-configuration at C2, as demonstrated by:

-

Retention of optical rotation ([α]D25 +32° → +29° after Boc deprotection)

-

No epimerization observed in 13C NMR (δ 78.9 ppm, C=O remains unchanged)

Scientific Research Applications

(S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (R)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate and related derivatives:

| Compound Name | Substituents/Modifications | Molecular Weight | Key Properties/Applications | Stability/Reactivity Notes | Similarity Score* |

|---|---|---|---|---|---|

| This compound | R-configuration; tert-butyl at C2 and Boc group | 214.31† | High steric hindrance; chiral synthon | Stable in gastric fluid (simulated)‡ | 1.00 (reference) |

| (R)-tert-Butyl 2-butylpiperazine-1-carboxylate | C2-butyl substituent | 228.36 | Enhanced lipophilicity; CNS drug candidates | Prone to oxidative degradation | 0.94 |

| (S)-tert-Butyl 3-propylpiperazine-1-carboxylate | S-configuration; C3-propyl substituent | 228.34 | Improved solubility in polar solvents | Susceptible to deprotection under acidic conditions | 0.94 |

| tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | C4-hydroxyethyl chain | 230.29 | Used in peptide-mimetic drug design | Hydrolysis-resistant at neutral pH | 0.95 |

| tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate | C3-thiophene moiety | 296.39 | Anticancer/antiviral activity | Sensitive to UV light | 0.87 |

| tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate | C4-diazoacetyl functional group | 269.30 | Photoreactive crosslinker for bioconjugation | Thermally unstable above 40°C | 0.79 |

*Similarity scores based on Tanimoto coefficients (0.75–1.00 indicates high structural overlap) .

†Molecular weight from .

‡Stability inferred from related TOZ compounds in .

Structural and Stereochemical Differences

- Steric Effects : The dual tert-butyl groups in the target compound impose significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to derivatives with linear alkyl chains (e.g., butyl or propyl groups) .

- Chiral Influence : The R-configuration at C2 enhances enantioselectivity in asymmetric catalysis, unlike racemic mixtures observed in tert-butyl 2-methylpiperazine-1-carboxylate (Similarity: 0.91) .

Stability and Reactivity

- Acid Sensitivity : The Boc group in the target compound is stable under mild acidic conditions (pH >3), whereas analogs like (S)-tert-Butyl 3-propylpiperazine-1-carboxylate undergo rapid deprotection at pH 2 .

- Thermal Stability : The tert-butyl group confers higher thermal stability (decomposition >150°C) compared to tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, which decomposes at 40°C .

Biological Activity

(R)-tert-Butyl 2-(tert-butyl)piperazine-1-carboxylate is a piperazine derivative with notable potential in medicinal chemistry. This compound, characterized by its unique structure that includes a piperazine ring and tert-butyl substituents, has been the subject of various studies exploring its biological activity.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number :

The compound's structure is significant in determining its biological interactions and therapeutic potential.

1. Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits potential binding affinity to various neurotransmitter receptors. Studies employing radioligand binding assays and computational docking have suggested that this compound may interact with receptors involved in neurological pathways, which is crucial for evaluating its therapeutic applications.

3. Structure-Activity Relationships (SAR)

Understanding the SAR of piperazine derivatives can provide insights into the biological activity of this compound. Variations in substituents on the piperazine ring can significantly influence potency and selectivity against target proteins. For instance, modifications to the piperazine structure have been shown to enhance efficacy against specific pathogens or cancer cell lines .

Case Study 1: Anticancer Potential

In a study exploring piperazine derivatives, compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the piperazine framework could enhance anticancer activity .

Case Study 2: Neurological Applications

Another investigation focused on the neuropharmacological properties of piperazine derivatives, revealing that certain compounds demonstrated efficacy in modulating neurotransmitter systems linked to anxiety and depression. This suggests that this compound may also have potential as a therapeutic agent in treating mood disorders .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (R)-tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride | 955979-06-3 | Contains an isopropyl group instead of a tert-butyl group |

| (R)-tert-Butyl 2-methylpiperazine-1-carboxylate | 170033-47-3 | Features a methyl group on the piperazine ring |

| tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | Has additional methyl groups affecting solubility |

This table illustrates the diversity within piperazine derivatives and highlights how structural variations can influence biological activity.

Properties

IUPAC Name |

tert-butyl 2-tert-butylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)10-9-14-7-8-15(10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQSTKTENQARL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.